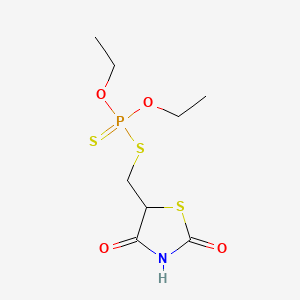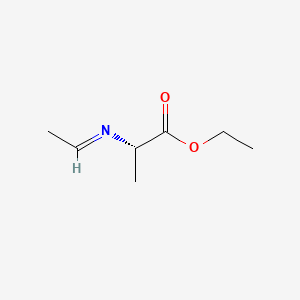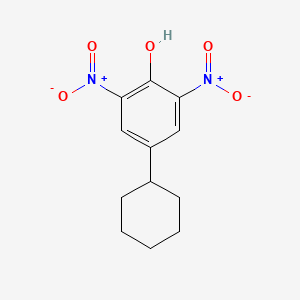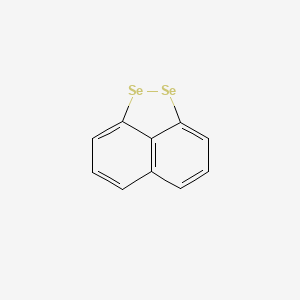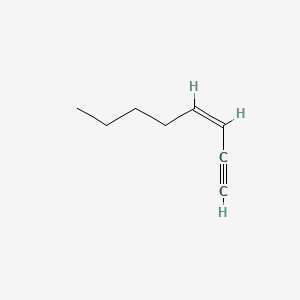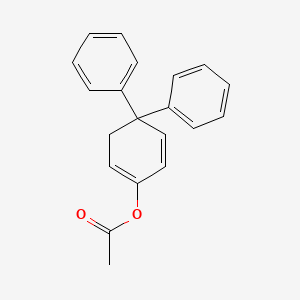![molecular formula C36H43ClFNO3 B13830717 [4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate](/img/structure/B13830717.png)
[4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate is a complex organic compound characterized by its unique structural features. This compound contains multiple aromatic rings, a piperidine ring, and a nonanoate ester group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Aromatic Substitution Reactions:
Piperidine Ring Formation: Utilizing cyclization reactions to form the piperidine ring.
Esterification: Reacting the piperidine derivative with nonanoic acid to form the ester group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
[4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] octanoate
- [4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate
Uniqueness
The uniqueness of [4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles, making it valuable for targeted research and applications.
Properties
Molecular Formula |
C36H43ClFNO3 |
|---|---|
Molecular Weight |
592.2 g/mol |
IUPAC Name |
[4-[4-(4-chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate |
InChI |
InChI=1S/C36H43ClFNO3/c1-2-3-4-5-6-7-10-35(41)42-36(31-17-11-28(12-18-31)29-13-19-32(37)20-14-29)23-26-39(27-24-36)25-8-9-34(40)30-15-21-33(38)22-16-30/h11-22H,2-10,23-27H2,1H3 |
InChI Key |
OHIBTIXCMWNPSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



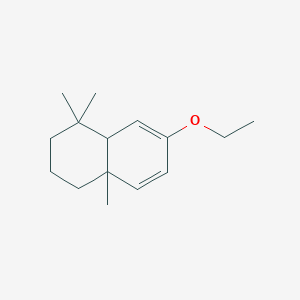
![(2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13830645.png)
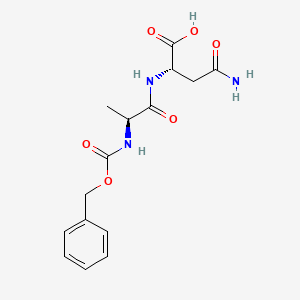

![N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide](/img/structure/B13830654.png)
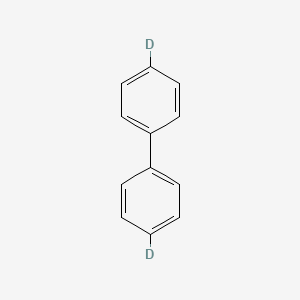
![[5-(4-Amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl 2-hydroxybenzoate](/img/structure/B13830667.png)
